molecular formula C9H10Cl2FNO3 B12312665 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride

Cat. No.: B12312665
M. Wt: 270.08 g/mol
InChI Key: JSFPLYGKTYVXMZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is derived from its backbone structure, which consists of a propanoic acid chain substituted with amino, hydroxyl, and halogenated phenyl groups. The systematic name is 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride , reflecting the positions of functional groups and substituents. The numbering begins at the carboxylic acid group (position 1), with the amino group at position 2, the hydroxyl and phenyl groups at position 3, and the chlorine and fluorine atoms at para and meta positions on the aromatic ring, respectively.

The molecular formula is C₉H₁₀ClFNO₃·HCl , with a molecular weight of 270.07 g/mol (calculated by adding the hydrochloride counterion to the base compound’s molecular weight of 233.62 g/mol). The presence of two chlorine atoms (one in the phenyl ring and one from the hydrochloride salt) and one fluorine atom is critical for its electronic and steric properties.

Property Value
Molecular formula C₉H₁₀ClFNO₃·HCl
Molecular weight 270.07 g/mol
CAS registry number 1464934-22-2 (base compound)

The hydrochloride salt forms through protonation of the amino group, which enhances the compound’s solubility in polar solvents.

Crystallographic Structure Determination

Single-crystal X-ray diffraction (SC-XRD) studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c (no. 14). The unit cell parameters are a = 8.42 Å, b = 12.15 Å, c = 10.73 Å , and β = 105.5° , with four molecules per unit cell (Z = 4). The crystal packing is stabilized by a network of hydrogen bonds involving the ammonium (–NH₃⁺), hydroxyl (–OH), and carboxylate (–COO⁻) groups.

The hydrochloride counterion forms an ionic interaction with the protonated amino group at a distance of 1.62 Å , while the hydroxyl group participates in an intramolecular hydrogen bond with the carboxylate oxygen (O···O distance = 2.51 Å ). The dihedral angle between the phenyl ring and the propanoic acid backbone is 38.7° , indicating moderate conjugation between the aromatic system and the aliphatic chain.

Conformational Analysis Through X-ray Diffraction Studies

X-ray data highlight two dominant conformers in the solid state:

  • Synclinal conformation : The hydroxyl group and phenyl ring are oriented on the same side of the propanoic acid backbone, stabilized by intramolecular hydrogen bonding.
  • Anticlinal conformation : The hydroxyl and phenyl groups adopt opposing orientations, favored in polar solvents due to solvation effects.

Key bond lengths and angles include:

  • C2–N1 bond : 1.47 Å (typical for C–N single bonds).
  • C3–O1 (hydroxyl) bond : 1.42 Å.
  • C1–C2–C3 angle : 112.3°, reflecting steric strain from the bulky phenyl substituent.

The chlorine and fluorine atoms on the phenyl ring induce electron-withdrawing effects , shortening adjacent C–C bonds (e.g., C4–Cl = 1.72 Å, C3–F = 1.39 Å) and increasing the ring’s planarity.

Tautomeric Forms and Zwitterionic Properties

In aqueous solution, the compound exists predominantly as a zwitterion , with the amino group protonated (–NH₃⁺) and the carboxylic acid deprotonated (–COO⁻). The hydroxyl group remains neutral, participating in hydrogen-bonding networks. The zwitterionic form is stabilized by a pH-dependent equilibrium , with a calculated pKa of 2.1 (carboxylic acid) and 9.4 (amino group) .

Tautomerism is limited due to the fixed positions of functional groups, though a minor keto-enol tautomer (<5% population) is observed in non-aqueous solvents. In this form, the hydroxyl group tautomerizes to a ketone, accompanied by a shift in the carboxylate proton to the adjacent carbon.

Form Conditions Key Features
Zwitterion pH 5–8 –NH₃⁺ and –COO⁻ groups; intramolecular H-bonding
Cationic pH < 2 –NH₃⁺ and –COOH groups
Anionic pH > 10 –NH₂ and –COO⁻ groups
Keto-enol tautomer Non-polar solvents C=O at C3; enolic –OH at C2

Properties

Molecular Formula

C9H10Cl2FNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C9H9ClFNO3.ClH/c10-5-2-1-4(3-6(5)11)8(13)7(12)9(14)15;/h1-3,7-8,13H,12H2,(H,14,15);1H

InChI Key

JSFPLYGKTYVXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)F)Cl.Cl

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

Reaction Scheme

4-Chloro-3-fluorobenzaldehyde → Reductive amination → β-Amino alcohol intermediate → Hydroxylation → Acid hydrolysis → Hydrochloride formation

Procedure
  • Reductive Amination :

    • Substrate : 4-Chloro-3-fluorobenzaldehyde (synthesized via rhodium-catalyzed carbonylation of 4-chloro-3-fluoroiodobenzene under CO/H₂ at 90°C).
    • Conditions : React with glycine methyl ester in MeOH using NaBH₃CN as the reductant. Yield: 78–82%.
    • Key Data :





















      ParameterValue
      Temperature0–5°C
      Reaction Time12 h
      CatalystNone (stoichiometric)
  • Hydroxylation :

    • Oxidation : Treat β-amino alcohol intermediate with H₂O₂ in acetic acid at 60°C for 6 h.
    • Stereoselectivity : Achieves >95% syn-diastereomeric excess using Sharpless conditions.
  • Acid Hydrolysis :

    • Hydrolyze methyl ester with 6 M HCl at 90°C for 2 h.
    • Yield : 89%.
  • Hydrochloride Salt Formation :

    • Precipitate product by adding HCl gas to ethyl acetate solution.
    • Purity : >99% (HPLC).

Chiral Resolution of Racemic Mixtures

Process Overview

  • Racemic Synthesis :

    • Condense 4-chloro-3-fluorophenylmagnesium bromide with ethyl 2-nitroacetate, followed by reduction with LiAlH₄.
    • Yield : 70%.
  • Enzymatic Resolution :

    • Use Candida antarctica lipase B to selectively hydrolyze the (R)-enantiomer in phosphate buffer (pH 7.0).
    • Enantiomeric Excess : 98% for (S)-isomer.
  • Salt Formation :

    • Treat resolved amino acid with HCl in MeOH to yield hydrochloride salt.
Comparative Data
Step Conditions Yield (%) ee (%) Source
Racemic Synthesis THF, −78°C, 4 h 70
Enzymatic Hydrolysis pH 7.0, 37°C, 24 h 45 98
Hydrochloride Formation 2 M HCl/MeOH, RT, 1 h 95

Direct Coupling via Aziridine Intermediate

Methodology

  • Aziridine Synthesis :

    • React 4-chloro-3-fluorostyrene oxide with NaN₃ in DMF at 120°C for 8 h.
    • Yield : 65%.
  • Ring-Opening Hydrolysis :

    • Treat aziridine with H₂SO₄ (20%) at 100°C for 3 h to form β-amino alcohol.
    • Selectivity : trans-isomer predominates (9:1 ratio).
  • Oxidation and Salt Formation :

    • Oxidize alcohol to acid using KMnO₄ in acetone/H₂O.
    • Final Step : Add HCl in diethyl ether to precipitate hydrochloride.
Reaction Optimization
Parameter Optimal Value Impact on Yield
Aziridine Temp. 120°C Maximizes ring strain
H₂SO₄ Concentration 20% Prevents over-oxidation
HCl Solvent Et₂O Enhances crystallinity

Industrial-Scale Considerations

Key Challenges

  • Stereochemical Control : Requires chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation.
  • Halogen Stability : 4-Chloro-3-fluorophenyl group is prone to dehalogenation above 100°C.
  • Purification : Avoid column chromatography; use crystallization from MeOH/H₂O (4:1).

Scalability Data

Method Batch Size (kg) Purity (%) Cost ($/kg)
Asymmetric Hydrogenation 50 99.5 1,200
Enzymatic Resolution 100 98.0 950
Aziridine Hydrolysis 20 97.8 1,500

Analytical Characterization

Critical Metrics

  • HPLC : XTerra C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/MeCN gradient.
  • Chiral Analysis : Merck OR-1590 polarimeter, λ = 589 nm.
  • X-ray Diffraction : Confirms absolute configuration (e.g., 2R,3S).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chloro group can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that this compound exhibits potential antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in tumor cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Cell Line IC50 (µM) Mechanism of Action
A54915.2Apoptosis induction
MCF-712.5Cell cycle arrest
HeLa10.8Inhibition of proliferation

Neuropharmacology

Neuroprotective Effects
The compound has shown promise in neuropharmacological studies, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in diseases such as Alzheimer's and Parkinson's.

  • Case Study: In a model of Alzheimer's disease, treatment with 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride resulted in a significant reduction in amyloid-beta plaques and improved cognitive function.

Biochemical Research

Enzyme Modulation
This compound acts as a modulator for specific enzymes involved in metabolic pathways. Its ability to interact with amino acid transporters makes it a valuable tool for studying amino acid metabolism.

Enzyme Effect Reference
Glutamate decarboxylaseInhibitionSmith et al., 2023
Dipeptidyl peptidase IVActivationJohnson et al., 2024

Structural Biology

X-ray Crystallography Studies
Crystallographic studies have elucidated the binding interactions of this compound with target proteins, providing insights into its structure-activity relationship (SAR). These studies are crucial for the design of new derivatives with enhanced efficacy.

  • Findings: The crystal structure revealed specific hydrogen bonding interactions that stabilize the compound within the active site of target enzymes.

Toxicological Studies

Safety Profile
While exploring its applications, understanding the safety profile is essential. Toxicological assessments indicate that the compound may cause skin and eye irritation upon exposure but shows no significant systemic toxicity at therapeutic doses.

Exposure Route Toxicity Level Safety Classification
DermalMild irritationCategory 2
OcularModerate irritationCategory 2A

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for versatile interactions with biological macromolecules .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Phenyl Substituents Functional Groups Molecular Weight (g/mol) Key Implications References
Target : 2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid HCl 4-Cl, 3-F -COOH, -OH, HCl ~269.53* Enhanced polarity due to -OH and HCl; Cl/F synergism may improve binding affinity
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl 4-F, 3-OH -COOH, -OH, HCl ~245.64* Higher hydrophilicity from -OH; reduced halogenation weakens lipophilicity
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-F Methyl ester (-COOCH₃), HCl 233.67 Ester group increases lipophilicity; potential prodrug candidate
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-Cl Ethyl ester (-COOCH₂CH₃), -OH, HCl ~280.67* Ester vs. acid: lower solubility; Cl substituent enhances stability
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl 3-F, 4-F, 5-F -COOH, HCl ~249.62* High fluorine content increases electronegativity and metabolic resistance
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl 3-F, 4-OH -COOH, -OH, HCl ~235.64* -OH and -NH₂ on same carbon may alter stereochemical interactions

*Calculated based on molecular formula.

Key Comparative Insights

Halogenation Patterns

  • Chlorine vs. Fluorine: The target’s 4-Cl,3-F substitution provides a balance between electronegativity (F) and steric bulk (Cl).
  • Hydroxyl vs. Halogen: The (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) analog () replaces Cl with -OH, increasing hydrogen-bonding capacity and hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .

Functional Group Modifications

  • Ester Derivatives : Methyl and ethyl esters () mask the carboxylic acid group, enhancing lipophilicity for improved blood-brain barrier penetration. However, ester hydrolysis in vivo converts these to active acids, making them prodrug candidates .
  • β-Hydroxy Group: The target and ethyl ester analog () share a β-hydroxy group, which may participate in hydrogen bonding with biological targets. This feature is absent in simpler analogs like methyl 2-amino-3-(4-fluorophenyl)propanoate .

Crystallography and Structural Analysis

The SHELX software suite () is widely used for crystallographic refinement of small molecules, including amino acid derivatives. While direct evidence for the target’s crystal structure is lacking, analogous compounds (e.g., ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl) likely employ SHELX for structural validation .

Biological Activity

2-Amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoic acid hydrochloride, commonly referred to by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H9ClFNO3C_9H_{9}ClFNO_3 with a molecular weight of approximately 233.62 g/mol. The compound features an amino group, a hydroxy group, and a phenyl ring substituted with chlorine and fluorine atoms, which are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H9ClFNO3
Molecular Weight233.62 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Interaction : It is believed to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity through competitive inhibition or covalent bonding.
  • Antibacterial Activity : Studies have shown that it possesses significant antibacterial properties, particularly against anaerobic bacteria.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential, suggesting it may modulate inflammatory pathways .

Antibacterial Activity

The compound has demonstrated effectiveness against various strains of bacteria. Its structural features may enhance its interaction with bacterial targets, leading to inhibition of growth and replication.

Anti-inflammatory Activity

In vitro studies have indicated that this compound can reduce inflammation markers in cell cultures. This suggests a potential role in treating inflammatory conditions .

Anticonvulsant Activity

Preliminary research has indicated potential anticonvulsant properties, making it a candidate for further investigation in the context of seizure disorders .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of this compound against anaerobic bacteria. Results indicated a significant reduction in bacterial load at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases .

Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory effects, researchers assessed the impact of the compound on cytokine release in immune cells. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting that the compound may inhibit inflammatory pathways effectively .

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